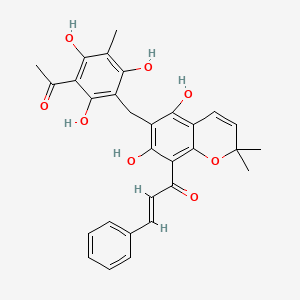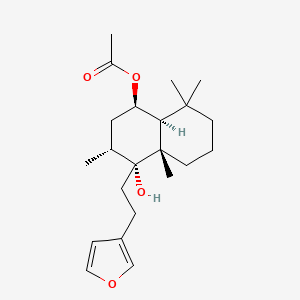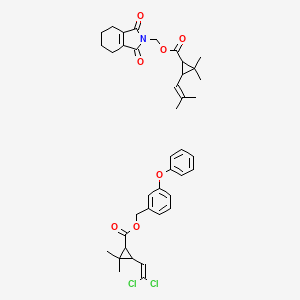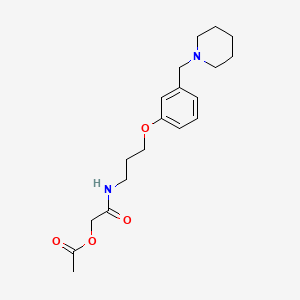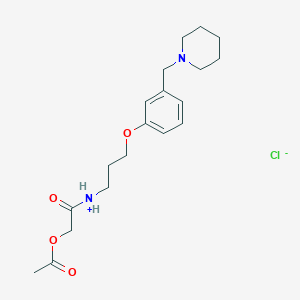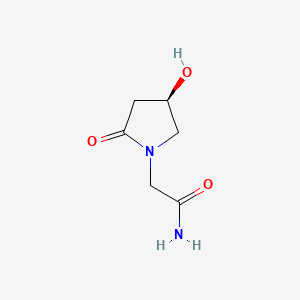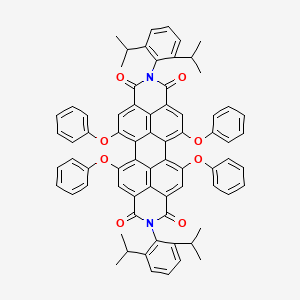
Perylene Red
Descripción general
Descripción
Perylene Red is an elegant modern red pigment with a yellow undertone . Its transparency resembles the inside color of a flame . It’s a transparent, blue shade red pigment with excellent heat stability and overall properties . It’s also a fluorescent dye molecule .
Synthesis Analysis
Perylene Red dyes were synthesized by modifying the bay- and terminal-positions of the perylene main body to improve the optical performances of liquid crystal display (LCD) color filters . The absorption properties, solubility in industrial solvents, and thermal stabilities of the dyes were examined . The dyes were used to formulate and fabricate mill bases and spin-coated color filters .Molecular Structure Analysis
The molecular formula of Perylene Red is C72H58N2O8 . It consists of 72 carbon atoms, 58 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The structure of Perylene Red has been extensively studied .Chemical Reactions Analysis
Perylene Red can undergo photo-substitution reactions . In a study, irradiation of Lumogen Red 305 in ethanol led to the formation of a low yield product in which one of the phenoxy groups is substituted by an acetoxy group . This reaction product was only formed in the presence of blue light and oxygen .Physical And Chemical Properties Analysis
Perylene Red is a solid compound that is colorless to pale-yellow in appearance . It exhibits a high degree of thermal stability, an attribute derived from its robust aromatic structure . Perylene’s aromaticity makes it relatively stable and resistant to most types of chemical reactions .Aplicaciones Científicas De Investigación
Bioimaging
Perylene Red, also known as Perylenediimide (PDI), has been widely used in bioimaging . Its exceptional fluorescence properties have been used to develop novel systems for applications in bioimaging . This is due to its high absorption coefficient and near-unity fluorescence quantum yield .
Photothermal Therapy
Perylene Red has also found applications in photothermal therapy . The high thermal stability of PDI derivatives makes them suitable for such applications .
Photodynamic Therapy
In addition to photothermal therapy, Perylene Red is also used in photodynamic therapy . This involves using light and a photosensitizing chemical substance, which is excited by a specific wavelength of light, to kill nearby cells .
pH Probing
Perylene Red has been used in optical chemosensors for pH probing . The unique UV-vis absorption and fluorescent emission properties of PDI-based molecules and materials enable promising applications in chemosensors via optical signal modulations .
Drug Delivery
Perylene Red can be used as drug carriers for cancer diagnosis and treatment . The low cytotoxicity of PDI-based molecules makes them suitable for such biomedical applications .
Cancer Therapy
Lastly, Perylene Red has been used as an anticancer drug . Its unique properties allow it to be used in the diagnosis and treatment of cancers .
Mecanismo De Acción
Target of Action
Perylene Red, a derivative of Perylene Diimide (PDI), primarily targets pH levels and organic pollutants in the environment . It is used in photocatalytic degradation and as a pH probe . The compound’s interaction with these targets enables it to function in various applications, including chemosensors and environmental pollutant degradation .
Mode of Action
Perylene Red interacts with its targets through optical signal modulations . In the context of pH probing, Perylene Red becomes protonated at the imidazole moiety upon a decrease in pH, resulting in a color change to red . When used in photocatalytic degradation, Perylene Red utilizes solar energy to oxidize and remove organic pollutants .
Biochemical Pathways
The primary biochemical pathway affected by Perylene Red involves the protonation of the imidazole moiety . This process is crucial for pH probing, as it allows for the detection of pH changes under various conditions . In the context of photocatalytic degradation, Perylene Red participates in oxidation reactions that lead to the removal of organic pollutants .
Pharmacokinetics
These properties allow Perylene Red to be effectively used in various applications, including LCD color filters and OLEDs .
Result of Action
The action of Perylene Red results in significant molecular and cellular effects. In pH probing, the protonation of Perylene Red at the imidazole moiety leads to a color change, providing a visual indication of pH changes . In photocatalytic degradation, Perylene Red facilitates the oxidation and removal of organic pollutants, contributing to environmental cleanup .
Action Environment
The action, efficacy, and stability of Perylene Red are influenced by various environmental factors. For instance, the compound’s photocatalytic activity is enhanced by unlimited solar energy . Additionally, the compound’s optical properties, such as its ability to change color in response to pH changes, can be influenced by the specific conditions of the aqueous or binary water-organic media in which it is used .
Safety and Hazards
Direcciones Futuras
Perylene diimide (PDI)-based molecules and materials, like Perylene Red, are expected to have promising applications in chemosensors via optical signal modulations . The molecular design of PDIs and structural optimization of their assemblies in order to be suitable for sensing various pH ranges as applied in diverse scenarios will be discussed in detail .
Propiedades
IUPAC Name |
7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSIDSMUTXFKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H58N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perylene Red | |
CAS RN |
123174-58-3, 112100-07-9 | |
| Record name | Perylene Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123174583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 112100-07-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 123174-58-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERYLENE RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1283KGS16D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



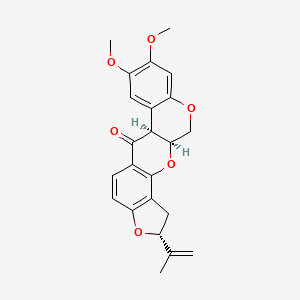
![3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1679577.png)
![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)
